2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
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Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
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Scientific Research Applications
Drug Metabolism and Enzyme Interactions
- Research into the metabolism of drugs like acetaminophen has revealed the complexity of drug metabolite profiles and the role of enzymes like cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) in drug interactions and effects on the body. Understanding these interactions is crucial for developing new drugs and predicting their behavior in the human body (Trettin et al., 2014).
Clinical Effects of Drugs
- Studies on drugs such as acetaminophen and its comparison with other analgesics like NSAIDs have provided insights into their efficacy, safety, and mechanisms of action. These findings help in identifying the therapeutic windows, potential side effects, and the molecular basis of drug actions which are essential for drug development and therapeutic use (Sinatra et al., 2005).
Investigation of New Psychoactive Substances
- The emergence of new psychoactive substances (NPS) and their analysis through techniques like molecular networking illustrates the evolving challenges in drug research and the need for innovative approaches to identify, characterize, and understand the effects of these substances (Pelletier et al., 2021).
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-17-12-18(14-25(2,3)13-17)26-24(31)23(30)20-15-28(21-7-5-4-6-19(20)21)16-22(29)27-8-10-32-11-9-27/h4-7,15,17-18H,8-14,16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKLDIVAZLYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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